
Einecs 301-857-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azelaic acid, compound with piperazine-1,4-diethanol, involves the reaction of azelaic acid with piperazine-1,4-diethanol under controlled conditions. The reaction typically requires a solvent, such as ethanol or methanol, and is conducted at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent concentration, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Azelaic acid, compound with piperazine-1,4-diethanol, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Azelaic acid, compound with piperazine-1,4-diethanol, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating skin conditions such as acne and rosacea.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials .
Wirkmechanismus
The mechanism of action of azelaic acid, compound with piperazine-1,4-diethanol, involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in the synthesis of microbial cell walls, leading to antimicrobial effects. Additionally, it can modulate inflammatory pathways, reducing inflammation and promoting skin health .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azelaic Acid: A dicarboxylic acid with similar antimicrobial and anti-inflammatory properties.
Piperazine: A heterocyclic compound used in various pharmaceutical applications.
Diethanolamine: An organic compound used in the synthesis of surfactants and other chemicals
Uniqueness
Azelaic acid, compound with piperazine-1,4-diethanol, is unique due to its combined properties derived from both azelaic acid and piperazine-1,4-diethanol. This combination enhances its effectiveness in various applications, making it a valuable compound in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
94086-68-7 |
|---|---|
Molekularformel |
C17H34N2O6 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C8H18N2O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;11-7-5-9-1-2-10(4-3-9)6-8-12/h1-7H2,(H,10,11)(H,12,13);11-12H,1-8H2 |
InChI-Schlüssel |
HEKPIWDFFDIPBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCO)CCO.C(CCCC(=O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

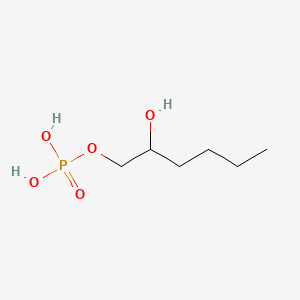
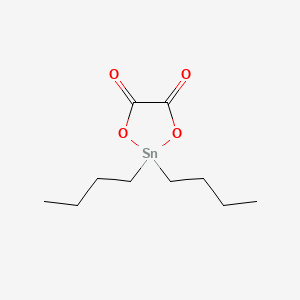
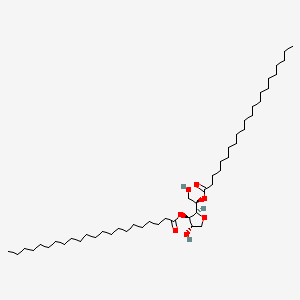


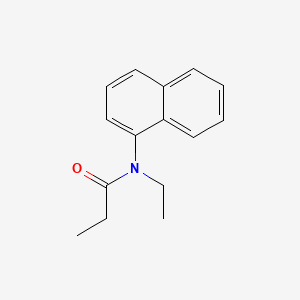
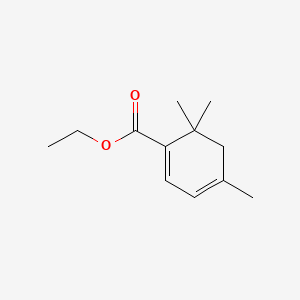
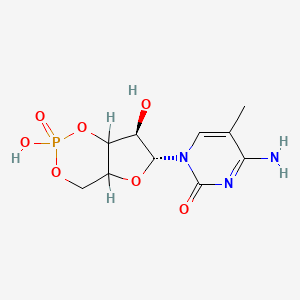
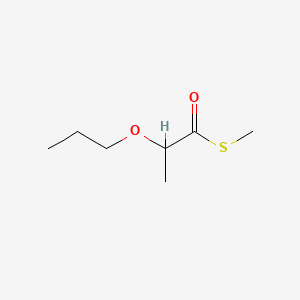
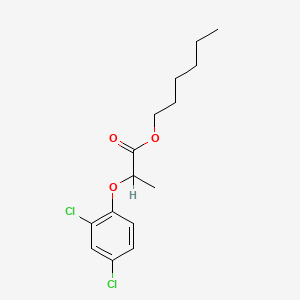
![Coceth-25 [INCI]](/img/structure/B12664055.png)

